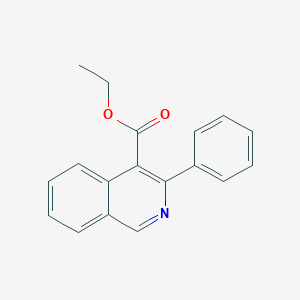

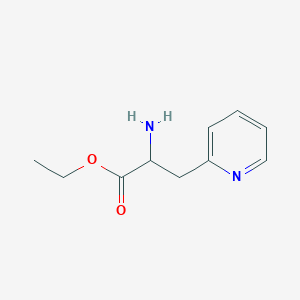

Ethyl 2-amino-3-(pyridin-2-yl)propanoate

Descripción general

Descripción

Synthesis Analysis

The synthesis of Ethyl 2-amino-3-(pyridin-2-yl)propanoate and related compounds involves multiple synthesis routes, utilizing starting materials like 4-(methylamino)-3-nitrobenzoic acid. The compound has been obtained through a sequence of reactions characterized by IR, 1H NMR, and single-crystal X-ray crystallography, illustrating the complexity and precision required in its synthesis (L.-Z. Liu et al., 2019). Additionally, reactions involving 2-aminopyridine and Meldrum’s acid in the presence of aryl glyoxals or aryl aldehydes have been explored, highlighting the compound's reactivity and the potential for generating diverse molecular structures (Sara Asadi et al., 2021).

Molecular Structure Analysis

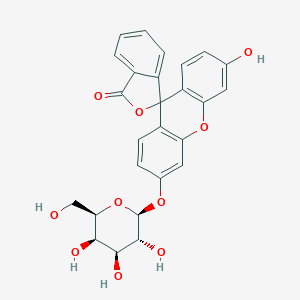

The molecular structure of Ethyl 2-amino-3-(pyridin-2-yl)propanoate has been elucidated using techniques such as single-crystal X-ray diffraction, demonstrating its planar nature and intricate hydrogen bonding patterns. These studies reveal the compound’s solid-state configuration and provide insight into its structural characteristics (Nuthalapati Poojith et al., 2021).

Chemical Reactions and Properties

Ethyl 2-amino-3-(pyridin-2-yl)propanoate undergoes various chemical reactions, leading to the formation of different heterocyclic compounds. These reactions are influenced by the presence of the pyridine ring, which acts as a reactive site for nucleophilic attacks and facilitates the formation of complex structures. The compound's reactivity with mono- and difunctional nucleophiles has been extensively studied, demonstrating its versatility as a synthetic intermediate (V. Sokolov & A. Aksinenko, 2010).

Physical Properties Analysis

The physical properties of Ethyl 2-amino-3-(pyridin-2-yl)propanoate, including its polymorphic forms, have been characterized using spectroscopic and diffractometric techniques. These studies provide valuable information on the compound’s stability, solubility, and crystalline structure, which are crucial for its application in various fields (F. Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties of Ethyl 2-amino-3-(pyridin-2-yl)propanoate, such as its reactivity and interaction with other chemical species, have been explored through a range of experiments. These studies shed light on the compound’s potential as a building block for the synthesis of more complex molecules and its behavior in chemical reactions, further emphasizing its significance in organic chemistry (Yanpeng Liu et al., 2019).

Aplicaciones Científicas De Investigación

Organic Chemistry and Pharmaceutical Chemistry

“Ethyl 2-amino-3-(pyridin-2-yl)propanoate” is used in the field of organic chemistry and pharmaceutical chemistry . It’s a heterocyclic compound that can be prepared using 2-aminopyridine and ethyl acrylate as raw materials, anhydrous ethanol as a solvent, and trifluoromethanesulfonic acid as a catalyst . The synthesis process involves oil bath heating to control the temperature to be 120-160 DEG C, and carrying out catalytic reaction for 16-20 hours to obtain a reacting liquid .

Anti-Fibrosis Activity

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro, indicating that they might be developed into novel anti-fibrotic drugs .

Post-Treatment Purification Method

A post-treatment purification method for “Ethyl 3-(pyridin-2-ylamino)propanoate” has been developed . This method involves adding a first organic solvent to a reaction mother liquid, adding silica gel to carry out stirring adsorption, adding a second organic solvent to carry out elution, carrying out pressure reducing concentration on the eluent to obtain a target compound, and re-crystallizing with a third organic solvent to obtain the white flaky crystal .

Synthesis of Indole Derivatives

“Ethyl 2-amino-3-(pyridin-2-yl)propanoate” could potentially be used in the synthesis of indole derivatives . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Anti-Gastric Cancer Activity

A new heterocyclic compound ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material, is successfully obtained via a multiple synthesis route . This compound has shown anti-gastric cancer activity .

Synthesis of 3-Bromoimidazopyridines

“Ethyl 2-amino-3-(pyridin-2-yl)propanoate” could potentially be used in the synthesis of 3-bromoimidazopyridines . These compounds were obtained in ethyl acetate via one-pot tandem cyclization/bromination .

Direct Thrombin Inhibitor

“Ethyl 3-(pyridin-2-ylamino)propanoate” is an important intermediate in the synthesis of the direct thrombin inhibitor dabigatran etexilate . The synthesis process involves using 2-aminopyridine and ethyl acrylate as raw materials, anhydrous ethanol as a solvent, and trifluoromethanesulfonic acid as a catalyst .

Synthesis of Pyrimidine Derivatives

“Ethyl 2-amino-3-(pyridin-2-yl)propanoate” could potentially be used in the synthesis of pyrimidine derivatives . Pyrimidine derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Anti-Tumor Activity

A new heterocyclic compound ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, designed using 4-(methylamino)-3-nitrobenzoic acid as a starting material, is successfully obtained via a multiple synthesis route . This compound has shown anti-tumor activity .

Synthesis of Imidazopyridines

“Ethyl 2-amino-3-(pyridin-2-yl)propanoate” could potentially be used in the synthesis of imidazopyridines . These compounds were obtained in ethyl acetate via one-pot tandem cyclization/bromination .

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 2-amino-3-pyridin-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-2-14-10(13)9(11)7-8-5-3-4-6-12-8/h3-6,9H,2,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMDWQEOYYRXMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403279 | |

| Record name | Ethyl 3-pyridin-2-ylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-3-(pyridin-2-yl)propanoate | |

CAS RN |

103394-76-9 | |

| Record name | Ethyl 3-pyridin-2-ylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,2-dimethyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B8486.png)

![2H,4H-[1,3]Oxazino[4,3-a]isoquinolin-4-one, 1,6,7,11b-tetrahydro-1-(hydroxymethyl)-9,10-dimethoxy-](/img/structure/B8495.png)